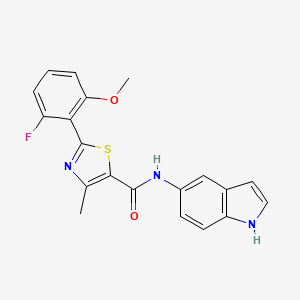![molecular formula C23H25NO6S B11022973 (2S)-2-{[3-(4-Methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-G]chromen-3-YL)propanoyl]amino}-3-(methylsulfanyl)propanoic acid](/img/structure/B11022973.png)
(2S)-2-{[3-(4-Methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-G]chromen-3-YL)propanoyl]amino}-3-(methylsulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[3-(4-Methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-G]chromen-3-YL)propanoyl]amino}-3-(methylsulfanyl)propanoic acid is a complex organic compound with a unique structure that combines elements of benzofuran and chromen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[3-(4-Methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-G]chromen-3-YL)propanoyl]amino}-3-(methylsulfanyl)propanoic acid involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran and chromen rings, followed by their fusion and subsequent functionalization. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[3-(4-Methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-G]chromen-3-YL)propanoyl]amino}-3-(methylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(2S)-2-{[3-(4-Methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-G]chromen-3-YL)propanoyl]amino}-3-(methylsulfanyl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials and as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-{[3-(4-Methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-G]chromen-3-YL)propanoyl]amino}-3-(methylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride compound with perchloric acid
- Vanillin acetate
- Oxone, monopersulfate compound free-flowing
Uniqueness
What sets (2S)-2-{[3-(4-Methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-G]chromen-3-YL)propanoyl]amino}-3-(methylsulfanyl)propanoic acid apart from similar compounds is its unique combination of benzofuran and chromen structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H25NO6S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2S)-2-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoylamino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C23H25NO6S/c1-12-13(7-8-21(25)24-17(11-31-2)22(26)27)23(28)30-19-10-20-16(9-15(12)19)14-5-3-4-6-18(14)29-20/h9-10,17H,3-8,11H2,1-2H3,(H,24,25)(H,26,27)/t17-/m1/s1 |
InChI Key |
KDMARFWNPXDZSG-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CCC(=O)N[C@H](CSC)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CCC(=O)NC(CSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


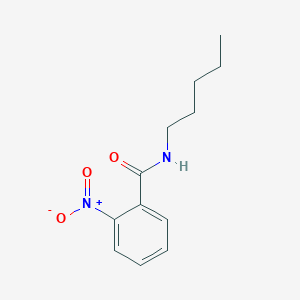
![6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B11022901.png)
![ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11022905.png)
![2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-phenethylacetamide](/img/structure/B11022910.png)
![3-(3-methoxyisoxazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B11022915.png)
![Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B11022919.png)
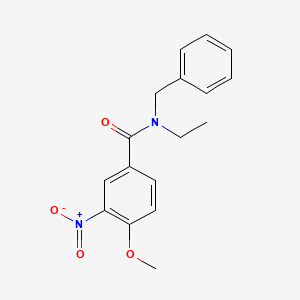
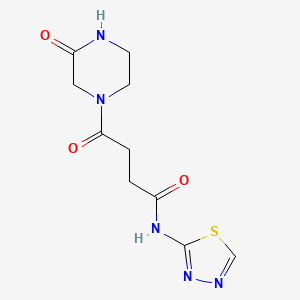
![N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11022942.png)
![ethyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11022944.png)
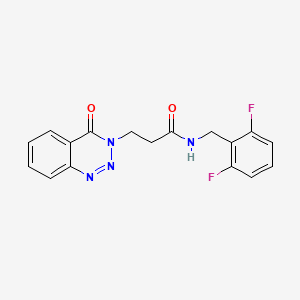
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B11022951.png)
![(2S)-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11022955.png)
